molecular formula C21H26ClNO B1199178 2-[2-[1-(4-chlorophenyl)-1-phenyl-ethoxy] ethyl]-1-methylpyrrolidine

2-[2-[1-(4-chlorophenyl)-1-phenyl-ethoxy] ethyl]-1-methylpyrrolidine

Cat. No.: B1199178
M. Wt: 343.9 g/mol
InChI Key: YNNUSGIPVFPVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-[2-[1-(4-chlorophenyl)-1-phenyl-ethoxy] ethyl]-1-methylpyrrolidine has a wide range of scientific research applications:

Preparation Methods

2-[2-[1-(4-chlorophenyl)-1-phenyl-ethoxy] ethyl]-1-methylpyrrolidine is synthesized through a multi-step chemical process. The synthetic route involves the reaction of 4-chlorobenzhydryl chloride with 2-(2-hydroxyethyl)pyrrolidine in the presence of a base to form clemastine . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2-[2-[1-(4-chlorophenyl)-1-phenyl-ethoxy] ethyl]-1-methylpyrrolidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

. Similar compounds include:

Properties

IUPAC Name

2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNUSGIPVFPVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860149
Record name 2-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-[1-(4-chlorophenyl)-1-phenyl-ethoxy] ethyl]-1-methylpyrrolidine
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2-[2-[1-(4-chlorophenyl)-1-phenyl-ethoxy] ethyl]-1-methylpyrrolidine
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